molecular formula C7H19N3 B1293549 Tris(dimethylamino)methane CAS No. 5762-56-1

Tris(dimethylamino)methane

Cat. No.: B1293549
CAS No.: 5762-56-1
M. Wt: 145.25 g/mol
InChI Key: MUMVIYLVHVCYGI-UHFFFAOYSA-N
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Description

Tris(dimethylamino)methane (TDAM), with the molecular formula [(CH₃)₂N]₃CH and CAS number 5762-56-1 , is a stable orthoamide compound characterized by three dimethylamino groups attached to a central carbon atom. Its molecular weight is 145.25 g/mol, and it exhibits a boiling point of 85–87 °C and a density of 0.89 g/mL at 20 °C . TDAM is primarily utilized in organic synthesis, such as reacting with α-(o-nitrophenyl) ketones to form tetrahydroquinoline derivatives . Its stability under ambient conditions and role as a precursor in complex reactions highlight its significance in synthetic chemistry.

Properties

IUPAC Name

N,N,N',N',N",N"-hexamethylmethanetriamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMVIYLVHVCYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206284
Record name N,N,N',N',N'',N''-Hexamethylmethanetriamine
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Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5762-56-1
Record name N,N,N′,N′,N′′,N′′-Hexamethylmethanetriamine
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Record name Tris(dimethylamino)methane
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Record name N,N,N',N',N'',N''-Hexamethylmethanetriamine
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Record name N,N,N',N',N'',N''-hexamethylmethanetriamine
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Preparation Methods

Reaction of Dimethylformamide Dimethylacetal

One of the most common methods involves the reaction of N,N-dimethylformamide dimethylacetal with dimethylamine in the presence of an acidic catalyst. The preferred catalyst is 2,4,6-tri-tert-butylphenol due to its stability under reaction conditions.

  • Reaction Conditions:

    • Temperature: 117°C to 128°C
    • Reaction Time: Approximately 26 hours
    • Atmosphere: Nitrogen atmosphere to prevent hydrolysis
  • Procedure:

    • A mixture of N,N-dimethylformamide dimethylacetal and the acidic catalyst is heated.
    • Dimethylamine is introduced continuously while maintaining the temperature.
    • Methanol, a byproduct, is removed through distillation.
  • Yield: This method typically yields tris(dimethylamino)methane with a boiling point around 61-65°C at reduced pressure.

From N,N,N',N'-Tetramethylformamidinium Chloride

Another method involves using N,N,N',N'-tetramethylformamidinium chloride in conjunction with sodium dimethylamide or lithium dimethylamide.

  • Reaction Conditions:

    • Yields: Between 55% and 84% depending on conditions and purity of reactants
  • Procedure:

    • The tetramethylformamidinium chloride is reacted with sodium dimethylamide under controlled conditions.

Alternative Synthesis Using Dimethylamine and Trimethoxyborane

This method generates sodium dimethylamide in situ, which subsequently reacts with N,N,N',N'-tetramethylformamidinium chloride or bis(dimethylamino)acetonitrile.

  • Yield: Typically around 84% for the reaction with tetramethylformamidinium chloride and about 77% for bis(dimethylamino)acetonitrile.

The following table summarizes the different preparation methods for this compound:

Method Reactants Catalyst Yield (%) Reaction Time
Dimethylformamide Dimethylacetal N,N-Dimethylformamide dimethylacetal + Dimethylamine 2,4,6-Tri-tert-butylphenol ~100 ~26 hours
N,N,N',N'-Tetramethylformamidinium Chloride Tetramethylformamidinium chloride + Sodium/Lithium dimethylamide None 55-84 Varies
Dimethylamine and Trimethoxyborane Dimethylamine + Trimethoxyborane None ~84 (TMF-Cl) / ~77 (bis-DMA) Varies

Scientific Research Applications

Chemical Properties and Preparation

Tris(dimethylamino)methane is classified as a strong base and can be derived from several precursors, including N,N,N',N'-Tetramethylformamidinium chloride and bis(dimethylamino)acetonitrile. The synthesis typically involves reactions with lithium dimethylamide or sodium dimethylamide, yielding TDAM in varying efficiencies (55% to 84%) depending on the method used .

Formylation and Aminomethylenation Reactions

TDAM serves as an effective formylation agent and aminomethylenation reagent. It dissociates into N,N,N',N'-tetramethylformamidinium cations and dimethylamide anions, which can abstract protons from CH- and NH-acidic compounds. This property is particularly useful in the synthesis of dimethylaminomethylene compounds and amidines, which are crucial intermediates in organic synthesis.

Key Reactions:

  • Formation of methyl α-cyano-β-dimethylaminoacrylate.
  • Synthesis of N,N-dimethyl-N'-p-nitrophenylformamidine.

These reactions facilitate the development of various heterocycles such as pyrimidines, pyrazoles, 1,4-dihydropyridines, and indoles .

Synthesis of Heterocycles

The aminomethylenation capabilities of TDAM allow for the creation of complex heterocyclic structures. For instance, when heated with selenium, it can yield N,N,N',N'-tetramethylselenourea, showcasing its utility in synthesizing organoselenium compounds .

Reagent for Nucleoside Analog Preparation

TDAM has been employed in the preparation of phosphoramidite derivatives for nucleoside analogs. This application is crucial in medicinal chemistry for developing antiviral agents and other therapeutic compounds .

Case Study 1: Synthesis of Pyrimidines

In a study focusing on the synthesis of pyrimidines, TDAM was used as a base to facilitate the reaction between various carbonyl compounds and amines. The resulting pyrimidine derivatives exhibited significant biological activity against specific cancer cell lines, highlighting TDAM's role in drug discovery .

Case Study 2: Development of Antiviral Agents

Another research project utilized TDAM to synthesize phosphoramidite derivatives that were further modified to create new nucleoside analogs. These analogs showed promising antiviral activity in vitro against several viral strains, demonstrating the compound's potential in pharmaceutical applications .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
FormylationSynthesis of dimethylaminomethylene compoundsSuccessful formation with high yields
AminomethylenationProduction of amidines and heterocyclesEnabled synthesis of biologically active compounds
Nucleoside Analog PreparationPhosphoramidite derivativesEffective antiviral activity against viral strains

Comparison with Similar Compounds

Orthoamides and Structural Analogs

Tris(formylamino)methane

Tris(formylamino)methane (TFAM), with three formylamino (-NHCHO) groups, is another stable orthoamide. Unlike TDAM, TFAM’s stability arises from electron-withdrawing formyl groups, which reduce nucleophilicity. TDAM, in contrast, leverages electron-donating dimethylamino groups (-N(CH₃)₂), enhancing its reactivity in nucleophilic substitutions .

Tetrakis(dimethylamino)methane

Tetrakis(dimethylamino)methane (TeDAM), [(CH₃)₂N]₄C, differs by having a central carbon bonded to four dimethylamino groups. Comparative studies show that TeDAM forms preferentially in reactions involving tert-butyllithium and N,N,N',N"-tetramethylformamidinium chloride, whereas TDAM dominates when tris(dimethylamino)methane derivatives are intermediates. This suggests TDAM’s greater kinetic stability in specific pathways .

Table 1: Comparison of Orthoamides

Compound Substituents Molecular Weight (g/mol) Stability Key Reactivity
This compound -N(CH₃)₂ 145.25 High Nucleophilic substitution
Tris(formylamino)methane -NHCHO ~153.14* Moderate Electrophilic reactions
Tetrakis(dimethylamino)methane -N(CH₃)₂ 188.33 Moderate Reductive elimination

*Calculated based on formula C₄H₉N₃O₃.

Coordination Compounds with Tris-Amino Methane Derivatives

TDAM-related ligands, such as tris(pyrazol-1-yl)methane (Tpm), are used in transition metal complexes. For example, Ru(Tpm)(dmap)₃₂ (dmap = 4-dimethylaminopyridine) exhibits a distorted octahedral geometry with average Ru–N(Tpm) bond lengths of 2.059 Å and Ru–N(dmap) lengths of 2.108 Å . Unlike TDAM, which acts as a standalone reagent, Tpm derivatives serve as facial ligands in catalysis, highlighting structural versatility in coordination chemistry.

Table 2: Coordination Chemistry Comparison

Compound Role Bond Length (Å) Electronic Properties
TDAM [(CH₃)₂N]₃CH Organic reagent N/A Electron-rich due to -N(CH₃)₂
Ru(Tpm)(dmap)₃ Metal complex Ru–N: 2.059–2.108 MLCT transitions at 322 nm

Triphenylmethane Derivatives

Tris[4-(dimethylamino)phenyl]methane (Leucocrystal Violet), a triphenylmethane dye, shares the tris(dimethylamino) motif but attached to phenyl rings. Its molecular weight (389.55 g/mol) and applications in histology (staining) contrast with TDAM’s synthetic utility. The extended conjugation in Leucocrystal Violet results in visible-light absorption, unlike TDAM’s UV activity .

Table 3: Triphenylmethane vs. TDAM

Compound Structure Molecular Weight (g/mol) Application
TDAM Aliphatic 145.25 Organic synthesis
Tris[4-(dimethylamino)phenyl]methane Aromatic 389.55 Dye (staining agents)

tert-Butoxybis(dimethylamino)methane

This compound, often found in mixtures with TDAM, introduces a tert-butoxy group (-O-tBu) alongside two dimethylamino groups. It is flammable and causes skin/eye irritation, similar to TDAM . However, the tert-butoxy group alters its steric profile, making it less nucleophilic than TDAM.

Biological Activity

Tris(dimethylamino)methane (TDAM), also known as this compound or tris(DMA), is a compound of significant interest due to its biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological properties of TDAM, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

TDAM is a colorless to pale yellow liquid with a strong ammoniacal odor. It is characterized by three dimethylamino groups attached to a central methane carbon atom, making it a strong base and an effective proton acceptor in various chemical reactions. Its structure allows it to participate in numerous organic reactions, including formylation and aminomethylenation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TDAM and its derivatives. For instance, research has shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for TDAM derivatives against selected microorganisms:

CompoundMicroorganismMIC (µg/mL)
1 Staphylococcus aureus2.0
2 Escherichia coli4.0
3 Candida albicans2.0
4 Aspergillus niger2.0
5 Enterococcus faecium>100

Note: The compounds are denoted as per their respective studies, with MIC values indicating the concentration required to inhibit microbial growth.

The antimicrobial activity of TDAM is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The positively charged nitrogen atoms in TDAM can interact with negatively charged components of microbial membranes, leading to increased permeability and subsequent cell death.

Case Studies

  • Antifungal Efficacy : In vitro studies demonstrated that TDAM derivatives significantly inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections.
  • Gram-positive Bacteria : Compounds derived from TDAM showed remarkable activity against resistant strains of Staphylococcus aureus, highlighting their potential in combating antibiotic resistance.
  • Cytotoxicity Studies : Research has indicated that TDAM exhibits cytotoxic effects on various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Safety and Toxicity

While TDAM shows promising biological activity, safety evaluations are crucial for its therapeutic application. Preliminary toxicity studies suggest that certain concentrations may lead to cytotoxic effects on normal cells, necessitating further investigation into safe dosage levels.

Q & A

Q. What synthetic methods are employed to prepare Tris(dimethylamino)methane, and how is purity ensured?

this compound is synthesized via substitution reactions, such as the reaction of dimethylcarbamoyl chloride with dimethylformamide (DMF) under controlled conditions to form intermediates like tetramethylformamidinium chloride. Key purity considerations include monitoring by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or byproducts. Anhydrous conditions are critical to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound's conformational dynamics?

Temperature-dependent NMR spectroscopy is the primary method for studying conformational dynamics. For example, 1H^1H and 13C^13C NMR can resolve rotational isomers in solution, with chemical shift variations at different temperatures indicating energy barriers to rotation. Refractive index and density measurements (e.g., n20/D=1.436n_{20}/D = 1.436, density = 0.838 g/mL) provide complementary physical data .

Q. What are its common applications in organic synthesis?

The compound is widely used to introduce enamine functionalities, particularly in reactions with activated methylene groups. It facilitates the synthesis of tetrahydroquinoline derivatives via reactions with congested α-(o-nitrophenyl) ketones and serves as a precursor in amidine preparation. These reactions typically proceed under mild, anhydrous conditions .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what catalytic implications arise?

In coordination chemistry, it acts as a ligand in ruthenium complexes (e.g., [Ru(Tpm)(dmap)3_3]2+^{2+}), where the this compound moiety stabilizes metal centers via electron donation. X-ray crystallography reveals distorted octahedral geometries, with average Ru–N bond lengths of 2.059–2.108 Å. Such complexes exhibit metal-to-ligand charge-transfer (MLCT) transitions (λmax = 322 nm in acetonitrile), influencing catalytic activity in redox reactions .

Q. What challenges arise when using this compound in anhydrous or oxygen-sensitive reactions?

The compound is moisture-sensitive, requiring strict inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent decomposition. Storage at 2–8°C in sealed containers is essential. Impurities from hydrolysis (e.g., dimethylamine) can interfere with reaction outcomes, necessitating real-time monitoring via in situ IR or NMR .

Q. How do computational models explain substituent effects on its reactivity in enamine formation?

Density functional theory (DFT) studies reveal that electron-donating dimethylamino groups lower the energy barrier for enamine formation by stabilizing transition states. Comparative studies with analogs (e.g., tris(trimethylsilyl)methane) show reduced steric hindrance in this compound, enhancing nucleophilic attack on electrophilic substrates .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

Stepwise addition of reagents and temperature control (−78°C to room temperature) minimize side reactions like over-alkylation. Solvent choice (e.g., dichloromethane or THF) impacts reaction selectivity, as polar aprotic solvents stabilize intermediates. Workup protocols often include quenching with aqueous acids to isolate enamine products .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Variations in NMR data (e.g., δ 2.2–2.8 ppm for dimethylamino protons) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or concentration-dependent aggregation. Cross-referencing with high-resolution mass spectrometry (HRMS) and crystal structures (e.g., CCDC deposition numbers) helps validate assignments .

Q. Why do electrochemical studies of its metal complexes show conflicting redox potentials?

Differences in supporting electrolytes (e.g., [PF6_6]^- vs. [BF4_4]^-) and solvent polarity (acetonitrile vs. acetone) alter redox behavior. For example, [Ru(Tpm)(dmap)3_3]2+^{2+} exhibits a RuIII/II^{III/II} potential at 0.75 V vs. Ag/AgCl, while pyridine-ligated analogs show higher potentials (1.25 V) due to weaker electron donation .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing this compound-derived coordination complexes?

Standardize ligand-to-metal ratios (e.g., 3:1 for Ru complexes) and reaction times (12–24 hours). Purify products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (diethyl ether). Characterize using cyclic voltammetry for redox properties and single-crystal X-ray diffraction for structural confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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